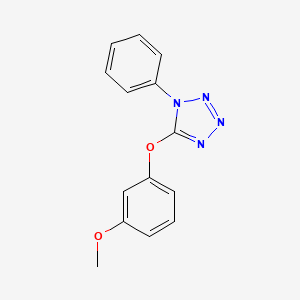

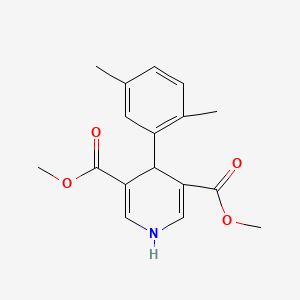

5-(3-甲氧基苯氧基)-1-苯基-1H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrazole derivatives, including 5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole, often involves strategies such as [3+2] cycloaddition reactions. These methods enable the construction of the tetrazole ring from azides and nitriles or similar precursors, offering pathways to a wide range of tetrazole-based compounds with diverse substituents. Although direct synthesis information for this compound was not found, related works suggest that modifications of the phenyl and methoxyphenoxy groups can be achieved through subsequent synthetic steps, following initial tetrazole formation (Guo, Antoulinakis, 2001).

Molecular Structure Analysis

Tetrazole derivatives, such as 5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole, exhibit interesting molecular structures characterized by their nearly planar tetrazole rings and the spatial arrangement of substituents, which can significantly impact their physical and chemical properties. X-ray crystallography studies of similar tetrazole compounds reveal that the tetrazole rings tend to be planar, with the substituents potentially affecting the overall molecular conformation and intermolecular interactions, such as hydrogen bonding patterns (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazoles are known for their reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. The presence of substituents like the methoxyphenoxy group in 5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole may influence its reactivity, making it a potential candidate for further functionalization or participation in the synthesis of complex molecules. For example, tetrazoles can undergo photodecomposition, leading to the formation of carbodiimides, a reaction that showcases the diverse reactivity of tetrazoles under specific conditions (Alawode, Robinson, Rayat, 2011).

科学研究应用

红外光谱和紫外诱导光化学

使用基质隔离红外光谱和DFT计算彻底研究了5-甲氧基-1-苯基-1H-四唑(一种密切相关的化合物)的分子结构、振动光谱和光化学。氩矩阵中化合物的紫外线照射诱导单分子分解,导致产生异氰酸甲酯和苯叠氮化物。这项研究为四唑衍生物的光稳定性和光反应性提供了有价值的见解,这对它们在光化学合成中的应用以及作为各种材料中的潜在光稳定剂至关重要(Gómez-Zavaglia et al., 2006)。

四唑衍生物的对接研究和晶体结构

已经进行了四唑衍生物的研究,包括通过X射线晶体学和分子对接研究进行结构分析,以了解它们与生物分子的相互作用。虽然没有直接研究特定的化合物5-(3-甲氧基苯氧基)-1-苯基-1H-四唑,但对密切相关的衍生物进行了分析,以了解它们作为环氧合酶-2(COX-2)抑制剂的潜力。这种方法可以应用于广泛的四唑化合物,表明它们在药物化学中设计新的治疗剂方面具有潜力(Al-Hourani et al., 2015)。

海洋真菌衍生的苯醚衍生物

对从真菌肉色曲霉中分离出的苯醚衍生物的研究突出了四唑化合物在天然产物研究中的潜力。虽然没有提到具体的目标化合物,但具有生物活性结构类似化合物的鉴定强调了四唑衍生物在发现具有抗氧化活性的新天然产物中的相关性。此类研究为进一步探索四唑类化合物在药理学和生物化学中的应用铺平了道路(Xu et al., 2017)。

四唑配体的合成和表征

包括具有甲氧基苯氧基的各种5-芳氧基四唑配体的合成和表征证明了四唑化合物在配位化学中的多功能性。这些配体是通过涉及酚衍生物的反应合成的,突出了在材料科学和催化中创建具有多种应用的复杂结构的潜力(Dadrass et al., 2011)。

属性

IUPAC Name |

5-(3-methoxyphenoxy)-1-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-19-12-8-5-9-13(10-12)20-14-15-16-17-18(14)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXIUFJGXUDQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)